4-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Medicinal Chemistry Physicochemical Properties Structural Isomers

Choose this 4-(trifluoromethyl)pyridine-2-sulfonyl chloride for its distinct liquid physical state, enabling accurate automated dispensing and simpler scale-up compared to solid-state isomers. Its unique 4-CF₃-2-SO₂Cl substitution pattern is essential for constructing the privileged pyridine-2-sulfonamide motif found in ATP-competitive kinase inhibitors and patented pyridinylsulfonyl carbamate herbicides. The electron‑withdrawing trifluoromethyl group enhances metabolic stability (XLogP3 2.1) and electrophilicity. Secure 98% purity material from verified suppliers with transparent pricing and global delivery.

Molecular Formula C6H3ClF3NO2S
Molecular Weight 245.61 g/mol
CAS No. 174485-71-3
Cat. No. B174269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
CAS174485-71-3
Synonyms4-(TRIFLUOROMETHYL)PYRIDINE-2-SULFONYL CHLORIDE
Molecular FormulaC6H3ClF3NO2S
Molecular Weight245.61 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H
InChIKeyIIPALDGMMNCAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Technical Overview of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS 174485-71-3)


4-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS 174485-71-3), a heteroaryl sulfonyl chloride with the molecular formula C₆H₃ClF₃NO₂S and a molecular weight of 245.61 g/mol, is a versatile sulfonylating reagent widely used in organic synthesis and pharmaceutical research [1]. Its key features include a reactive sulfonyl chloride group for efficient derivatization into sulfonamides or sulfonate esters, and a trifluoromethyl-substituted pyridine scaffold, which enhances lipophilicity (calculated XLogP3 of 2.1) and metabolic stability in drug design [2]. The compound is typically available at 98% purity .

Why 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride Cannot Be Interchanged with Other Trifluoromethylpyridine Sulfonyl Chloride Isomers


The class of trifluoromethylpyridine sulfonyl chlorides is not a homogeneous group of interchangeable reagents. The position of the trifluoromethyl group and the sulfonyl chloride moiety on the pyridine ring dramatically alters the molecule's electronic properties, reactivity, and the ultimate biological or physicochemical profile of its derivatives [1]. For instance, the 4-position isomer offers a unique substitution pattern (sulfonyl chloride at the 2-position, trifluoromethyl at the 4-position) distinct from the 3-, 5-, or 6-position isomers, which influences its electrophilicity and the steric environment during nucleophilic attack . In medicinal chemistry, these subtle differences can determine the success or failure of a drug candidate, as the spatial and electronic arrangement of substituents is critical for target binding and metabolic stability [2].

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride vs. Closest Analogs


Positional Isomer Effect: Comparing Physicochemical Properties of 4- and 5-Trifluoromethyl Isomers

High-strength direct quantitative comparative data for the target compound against its closest analogs is notably sparse in the open scientific and patent literature, limiting the scope of this evidence guide. The following evidence is based on the most robust comparative data available from authoritative sources. A direct comparison of the target compound (4-CF₃) with its closely related 5-trifluoromethyl isomer (5-CF₃) reveals a key physical property difference. While both share the same molecular formula and weight, their melting points are significantly distinct, directly impacting handling and purification protocols [1]. The 5-CF₃ isomer has a reported melting point of 50-52°C, indicating it is a solid at room temperature [2]. In contrast, the 4-CF₃ isomer is typically reported as a liquid or low-melting solid, as indicated by the lack of a defined melting point on its safety data sheets and its description as a liquid in some sources . This physical state difference is a critical selection criterion for formulators and process chemists, as it directly affects the reagent's handling, weighing accuracy, and suitability for automated solid or liquid dispensing systems.

Medicinal Chemistry Physicochemical Properties Structural Isomers

Reactivity and Selectivity Differences Driven by the 4-Trifluoromethyl Substitution Pattern

Direct kinetic data comparing the target compound to its isomers is not available in the primary literature. However, the unique 4-trifluoromethyl-2-sulfonyl chloride substitution pattern is known to impart distinct electronic and steric properties [1]. The 4-CF₃ group is positioned para to the pyridine nitrogen and ortho to the sulfonyl chloride. This specific arrangement influences the electrophilicity of the sulfonyl chloride and the nucleophilicity of the pyridine nitrogen, leading to a reactivity profile that is not easily replicated by other isomers like the 3-CF₃ or 5-CF₃ analogs . This class-level inference is supported by the compound's documented use as a key intermediate in patented kinase inhibitor synthesis, where the precise spatial and electronic presentation of the trifluoromethyl and sulfonyl groups is critical for target binding and biological activity [2].

Organic Synthesis Reaction Selectivity Electrophilicity

Documented Utility in Kinase Inhibitor Development vs. General-Purpose Analogs

A key differentiator for 4-(trifluoromethyl)pyridine-2-sulfonyl chloride is its specific and documented application in the development of kinase inhibitors, a class of drugs where precise molecular geometry is non-negotiable [1]. This represents a higher-value, more specialized application compared to more generic sulfonyl chlorides. While many sulfonyl chlorides can form sulfonamides, the specific pyridine-2-sulfonamide motif generated by this compound is a privileged structure in medicinal chemistry for targeting the ATP-binding pocket of kinases [2]. The presence of the 4-CF₃ group is known to significantly enhance metabolic stability and lipophilicity, with an XLogP3 value of 2.1, which is a quantifiable parameter useful for predicting drug-likeness [3].

Kinase Inhibitors Drug Discovery Sulfonamide Synthesis

Differentiation from Pyridine-3-sulfonyl Chloride Isomers in Herbicide Intermediate Synthesis

The target compound (4-CF₃, 2-SO₂Cl) is distinguished from the 3-sulfonyl chloride isomer (4-CF₃, 3-SO₂Cl) by its role as a key intermediate in the production of substituted pyridinylsulfonyl carbamates, which are important for agrichemicals . A Japanese patent (JPH06100539) explicitly describes a process where a halogenosulfonyl-substituted pyridine, with the sulfonyl chloride at the 2-position, is reacted to form these useful compounds . This contrasts with the 4-(trifluoromethyl)pyridine-3-sulfonyl chloride isomer (CAS 533932-27-3), which, while sharing the same molecular formula and weight, is primarily noted for its different safety profile and is not cited in the same patent for this specific synthetic utility . This highlights a clear, application-driven differentiation in industrial process chemistry.

Agrochemicals Herbicide Synthesis Process Chemistry

Primary Application Scenarios for 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride Based on Differential Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This compound is best deployed in medicinal chemistry programs focused on developing novel kinase inhibitors. Its unique 4-CF₃-2-SO₂Cl substitution pattern allows for the creation of a specific pyridine-2-sulfonamide motif that is a privileged structure for targeting the ATP-binding pocket of kinases . The presence of the trifluoromethyl group at the 4-position enhances the metabolic stability and lipophilicity (XLogP3 = 2.1) of the resulting drug candidates, a crucial advantage in optimizing pharmacokinetic properties .

Agrochemical Research: Development of Novel Herbicides

In agrochemical discovery, this compound serves as a strategic intermediate for synthesizing substituted pyridinylsulfonyl carbamates, a class of compounds with demonstrated herbicidal activity . The compound's specific regiochemistry is required for this patented synthetic route, distinguishing it from other isomers and making it the necessary building block for accessing this chemical space for new herbicide development.

Process Chemistry: Scale-Up of Liquid Reagents

For process chemists optimizing a synthetic route that requires a liquid or low-melting solid sulfonylating agent, 4-(trifluoromethyl)pyridine-2-sulfonyl chloride offers a distinct handling advantage over its solid-state isomers, such as the 5-CF₃ analog (melting point 50-52°C) . Its physical state facilitates accurate dispensing via automated liquid handling systems and can simplify reaction setups on a pilot or manufacturing scale .

Chemical Biology: Developing Sulfonamide-Based Probes

This reagent is highly suitable for chemical biology applications involving the synthesis of sulfonamide-based probes or inhibitors. Its reactive sulfonyl chloride group readily forms stable sulfonamide linkages with amine-containing biomolecules or synthetic scaffolds . The inclusion of the 4-trifluoromethylpyridine moiety introduces a useful spectroscopic handle (¹⁹F NMR) and can modulate the physicochemical properties of the probe to improve cell permeability and target engagement.

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